

Alternative names for (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

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Compound of Interest

Compound Name: (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

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An In-depth Technical Guide on (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

This technical guide provides a comprehensive overview of the chemical compound **(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol**, a valuable chiral building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its nomenclature, physicochemical properties, and a representative experimental protocol for its application.

Nomenclature and Identification

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral molecule with specific stereochemistry that is crucial for its synthetic applications. It is systematically named, and also known by several synonyms.

Alternative Names and Synonyms:

- (1R,3S)-(+)-cis-4-Cyclopentene-1,3-diol 1-acetate
- (1R,3S)-4-Cyclopentene-1,3-diol 1-acetate
- (1R,4S)-cis-4-Hydroxy-2-cyclopentenyl acetate
- (1S,4R)-4-HYDROXYCYCLOPENT-2-ENYL ACETATE[1]

- (1S,4R)-cis-4-Hydroxy-2-cyclopentenyl acetate[2]

It is important to note that the enantiomer, (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, is also commercially available and shares many of the same synonyms, differing only in the stereochemical descriptors. Careful attention to the CAS number is essential to distinguish between the two.

Chemical and Physical Properties

The properties of **(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol** are well-documented, providing essential information for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	60410-16-4	
Molecular Formula	C ₇ H ₁₀ O ₃	
Molecular Weight	142.15 g/mol	[2]
Appearance	Solid	
Melting Point	49-51 °C	
Optical Activity	[α]20/D +68°, c = 2.3 in chloroform	
Storage Temperature	+2°C to +8°C	[3]
SMILES String	CC(=O)O[C@@H]1C-- INVALID-LINK--C=C1	
InChI Key	IJDYOKVVRXZCFD- RQJHMYQMSA-N	

Applications in Synthesis

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as a critical chiral starting material for the synthesis of a variety of complex and biologically significant molecules. Its stereochemically defined structure allows for the construction of specific enantiomers of target compounds. It is notably used as a building block for carbocyclic nucleosides and prostaglandins.

Experimental Protocol: Oxidation to (4R)-(+)-Acetoxy-2-cyclopenten-1-one

The following is a representative experimental protocol detailing the oxidation of the hydroxyl group of a closely related starting material, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (a synonym for the title compound), to yield the corresponding ketone. This procedure is adapted from a well-established method and illustrates a common transformation of this versatile building block.

Materials:

- (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (23 g, 162 mmol)[4]
- Anhydrous sodium acetate (1.5 g)[4]
- 4 Å molecular sieves (70 g)[4]
- Pyridinium chlorochromate (PCC) (50 g, 240 mmol)[4]
- Dry dichloromethane (1.0 L)[4]
- Florisil
- Silica gel for flash chromatography
- Ethyl acetate
- Petroleum ether (bp 35–60°C)

Procedure:

- A flame-dried 2-L, three-necked, round-bottomed flask equipped with a Teflon-coated magnetic stirring bar is purged with nitrogen.
- The flask is charged with 1.0 L of dry dichloromethane, 1.5 g of anhydrous sodium acetate, 70 g of 4 Å molecular sieves, and 23 g (162 mmol) of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.[4]

- Finely powdered pyridinium chlorochromate (50 g, 240 mmol) is added portionwise over 5 minutes while stirring.[4]
- The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, eluting with 50% ethyl acetate in petroleum ether.[4]
- Upon completion, the reaction mixture is filtered through a pad of Florisil.[4]
- The filtrate is concentrated using a rotary evaporator.[4]
- The resulting dark oil is purified by flash chromatography on silica gel, eluting with 20% ethyl acetate in petroleum ether (bp 35–60°C), to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one as a colorless oil.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the oxidation of **(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol**.



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Caption: Experimental workflow for the oxidation of **(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol**.

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